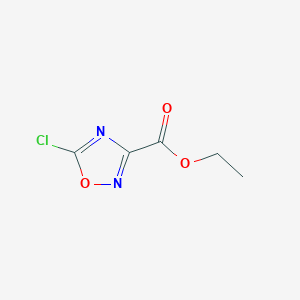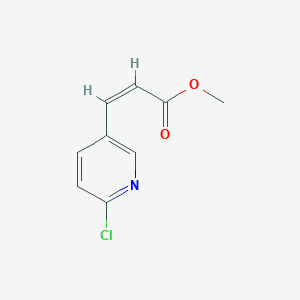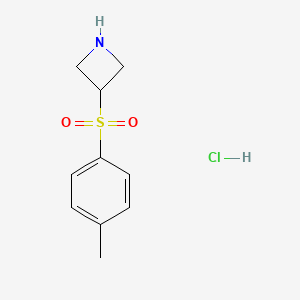![molecular formula C9H12N2O3 B13034875 (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid: is a chiral amino acid derivative with a pyridine ring substituted with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromopyridine and ®-3-amino-3-(hydroxymethyl)propanoic acid.
Step 1: The 2-bromopyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the hydroxymethyl group at the 6-position of the pyridine ring.
Step 2: The resulting intermediate is then coupled with ®-3-amino-3-(hydroxymethyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 3-[6-(Carboxymethyl)pyridin-2-YL]propanoic acid.
Reduction: 3-Amino-3-[6-(hydroxymethyl)piperidin-2-YL]propanoic acid.
Substitution: 3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid derivatives with various acyl or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral ligand in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications in treating neurological disorders.
- Explored as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxymethyl and amino groups play crucial roles in binding interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
- (3R)-3-Amino-3-[6-(methyl)pyridin-2-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-3-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-4-YL]propanoic acid.
Comparison:
Uniqueness: The presence of the hydroxymethyl group at the 6-position of the pyridine ring in (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid distinguishes it from other similar compounds. This specific substitution pattern can influence its binding affinity and selectivity towards molecular targets.
Chemical Properties: The hydroxymethyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s solubility and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(3R)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m1/s1 |
Clé InChI |
MRKTYNSPICFZDM-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)[C@@H](CC(=O)O)N)CO |
SMILES canonique |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



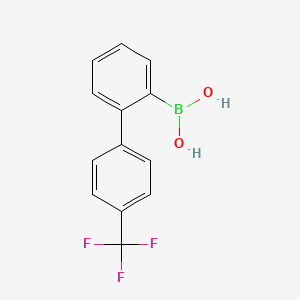
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
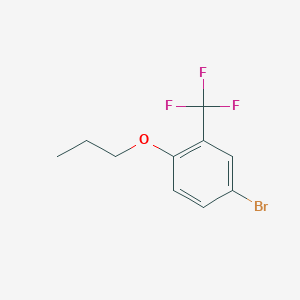
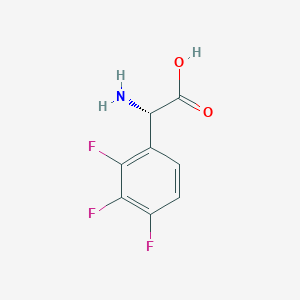
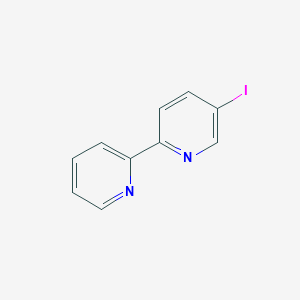
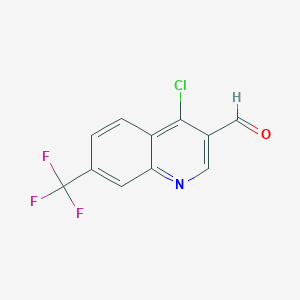
![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)

